molecular formula C19H15ClN2O3 B6500622 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 899217-68-6

7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6500622
CAS No.: 899217-68-6
M. Wt: 354.8 g/mol
InChI Key: HFAQCQXGGCZCAF-UHFFFAOYSA-N
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Description

The compound “7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” belongs to a class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms. The presence of the chloro, ethoxyphenyl, and chromeno groups suggest that this compound may have unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromeno[2,3-d]pyrimidin-4-one core, with a chlorine atom attached at the 7-position and a 4-ethoxyphenyl group attached at the 2-position. The exact structure could be determined using techniques such as NMR spectroscopy and X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chlorine atom and the ethoxyphenyl group) would influence properties like solubility, melting point, and stability .

Safety and Hazards

Without specific toxicity studies, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing to prevent exposure .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Biological studies could also be conducted to determine if it has any therapeutic potential .

Properties

IUPAC Name

7-chloro-2-(4-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-2-24-14-6-3-11(4-7-14)17-21-18(23)15-10-12-9-13(20)5-8-16(12)25-19(15)22-17/h3-9H,2,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAQCQXGGCZCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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